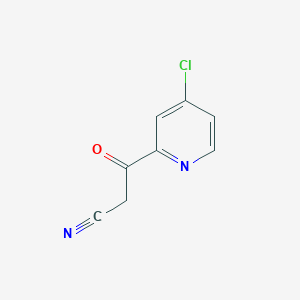

3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile

Description

Chemical Classification and Nomenclature

3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile occupies a well-defined position within the systematic classification of organic compounds, falling under multiple overlapping categories that reflect its complex structural nature. According to the Chemical Abstracts Service classification system, this compound is assigned the identifier 1260853-44-8, which serves as its unique chemical registry number. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name reflecting the precise positioning of functional groups and substituents within the molecular framework.

The compound's molecular formula, C8H5ClN2O, indicates the presence of eight carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that determines its chemical properties and reactivity patterns. The molecular weight of 180.59 grams per mole positions this compound within a size range that is typical for small-molecule organic compounds used in synthetic chemistry and pharmaceutical applications.

The compound's classification within broader chemical taxonomies places it among nitrile-containing heterocyclic compounds, specifically those incorporating pyridine ring systems with halogen substitution. This classification is significant because it groups the compound with other molecules that share similar electronic properties and synthetic accessibility, facilitating the development of structure-activity relationships and synthetic strategies. The presence of the oxopropanenitrile side chain further classifies this compound among ketonitriles, a subset of bifunctional molecules that exhibit unique reactivity patterns due to the proximity of carbonyl and nitrile functional groups.

The nomenclature system also reflects the compound's position within the broader family of chloropyridine derivatives, which have been extensively studied for their synthetic utility and biological activity. The specific positioning of the chlorine substituent at the 4-position of the pyridine ring, combined with the 2-position attachment of the oxopropanenitrile group, creates a unique substitution pattern that distinguishes this compound from its structural isomers and analogs. This precise structural definition is crucial for understanding the compound's chemical behavior and potential applications in synthetic chemistry.

Discovery and Structural Elucidation

The structural elucidation of 3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile represents a culmination of advances in analytical chemistry techniques that have enabled precise characterization of complex organic molecules. The compound's discovery and subsequent structural determination have been facilitated by the application of multiple complementary analytical methods, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, which collectively provide a comprehensive picture of its molecular architecture.

The initial identification of this compound likely emerged from systematic studies of chloropyridine chemistry, where researchers explored various substitution patterns and functional group combinations to understand their effects on chemical and biological properties. The development of reliable synthetic routes to access this compound has been crucial for its subsequent study and application. Various synthetic approaches have been developed, typically involving the reaction of appropriately substituted pyridine derivatives with nitrile-containing reagents under controlled conditions.

Structural confirmation of 3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile has been achieved through detailed spectroscopic analysis, which reveals the precise connectivity and stereochemistry of the molecule. Nuclear magnetic resonance studies provide detailed information about the chemical environment of individual atoms within the molecule, while mass spectrometric analysis confirms the molecular composition and fragmentation patterns. Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule, including the carbonyl stretch of the ketone group and the characteristic nitrile absorption.

The three-dimensional structure of the compound has been further elucidated through computational chemistry methods and, in some cases, X-ray crystallographic analysis of related compounds in the same chemical family. These studies reveal important information about the preferred conformations of the molecule and the spatial relationships between different functional groups, which are crucial for understanding the compound's reactivity and potential interactions with biological targets or other chemical species.

The elucidation of this compound's structure has been particularly significant because it provides insights into the electronic effects of chlorine substitution on the pyridine ring and how these effects influence the reactivity of the attached oxopropanenitrile group. The precise positioning of the chlorine atom creates specific electronic distributions within the pyridine ring that can influence both the acidity of adjacent positions and the overall electron density of the aromatic system.

Position within Nitrile-Containing Heterocyclic Compounds

3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile occupies a distinctive position within the broader class of nitrile-containing heterocyclic compounds, representing an intersection of several important chemical motifs that have found widespread application in organic synthesis and medicinal chemistry. The compound's unique combination of a halogenated pyridine ring with an oxopropanenitrile side chain places it among a select group of bifunctional molecules that exhibit both the aromatic character of heterocyclic systems and the reactive potential of nitrile-containing compounds.

Within the classification system for heterocyclic compounds, this molecule falls under the category of pyridine derivatives, which represent one of the most extensively studied classes of six-membered nitrogen-containing aromatic compounds. The pyridine ring system provides a stable aromatic framework that can accommodate various substituents while maintaining its electronic properties, making it an ideal scaffold for chemical modification and functionalization. The presence of the chlorine substituent at the 4-position introduces specific electronic effects that distinguish this compound from unsubstituted pyridine derivatives and other halogenated analogs.

The oxopropanenitrile functionality positions this compound among ketonitriles, a class of compounds that have proven valuable in synthetic chemistry due to their ability to undergo diverse chemical transformations. The presence of both carbonyl and nitrile groups within the same molecular framework creates opportunities for selective functionalization and synthetic elaboration that are not available in simpler nitrile or ketone compounds. This dual functionality has made such compounds attractive targets for synthetic chemists seeking to develop new methodologies for heterocyclic synthesis.

The compound's position within nitrile-containing heterocycles is further defined by its relationship to other structurally similar molecules that share common synthetic origins or reactivity patterns. For example, the compound shares structural features with other chloropyridine carbonitriles, such as 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile, which have been studied for their synthetic utility and applications in pharmaceutical chemistry. These related compounds provide important comparative data for understanding structure-activity relationships and developing predictive models for chemical reactivity.

The significance of this compound within its chemical class extends beyond its immediate structural features to encompass its potential as a synthetic intermediate and building block for more complex molecular architectures. The combination of reactive functional groups present in the molecule makes it a valuable starting material for the construction of diverse heterocyclic systems, including fused ring compounds and polyfunctional molecules that would be difficult to access through other synthetic routes. This synthetic utility has positioned the compound as an important member of the chemical toolbox available to synthetic chemists working in pharmaceutical and materials chemistry applications.

Properties

IUPAC Name |

3-(4-chloropyridin-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-2-4-11-7(5-6)8(12)1-3-10/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMKAJXTJVXJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile typically involves the reaction of 4-chloropyridine with appropriate nitrile-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Amines or alcohols can be formed.

Substitution: Various substituted pyridine derivatives can be obtained.

Scientific Research Applications

3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

Mechanism of Action

The mechanism of action of 3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitrile and chlorine groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-chloropyridin-2-yl)-3-oxopropanenitrile with structurally related compounds, focusing on substituent effects, synthetic applications, and reactivity.

Positional Isomers on the Pyridine Ring

- 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile (CAS 896139-36-9): Differs in the chlorine position (5- vs. 4-chloro). No direct data on yield or applications is provided, but its similarity suggests utility in analogous reactions .

- 3-(4-Chlorophenyl)-3-oxo-2-phenylpropanenitrile (CAS 33866-42-1):

Heterocyclic Analogs

- 3-(4-Methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile: Features a thiazole ring instead of pyridine. Demonstrated utility in one-pot syntheses of pyrazolo[3,4-b]pyridines and pyrimido[1,2-a]benzimidazoles, achieving yields >70% under mild conditions. The tosylamino group enhances stability during multi-step reactions .

- 3-(1H-Indol-3-yl)-3-oxopropanenitrile: Substitutes pyridine with an indole moiety. Used in Fe3O4@SiO2@Urea-Rich Ligand/Ch-Cl catalyzed syntheses of hybrid pyridines.

Functional Group Variations

- Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoates: Replaces the nitrile with an ester group. Synthesized in moderate yields (45–50%) via nitro-substituted pyridine intermediates. The ester group offers hydrolytic stability but limits reactivity in cyclization reactions compared to nitriles .

- 3-(7-(Methylpyrrolo[2,3-d]pyrimidin-4-yl)amino)-3-oxopropanenitrile: A JAK1-selective inhibitor with a spirocyclic scaffold. The pyrrolopyrimidine moiety enhances binding affinity to kinase domains, demonstrating the pharmacological importance of nitrile-containing heterocycles .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity Trends : The nitrile group in 3-(4-chloropyridin-2-yl)-3-oxopropanenitrile likely participates in cyclocondensation reactions, similar to its thiazole and indole analogs. The 4-chloro substituent may direct electrophilic substitution to the 6-position of the pyridine ring, enabling regioselective functionalization .

- Synthetic Challenges : Positional isomerism (e.g., 4-Cl vs. 5-Cl) significantly impacts electronic properties and reaction pathways. For example, 4-chloro derivatives may exhibit slower reaction kinetics due to steric effects compared to 5-chloro isomers .

Biological Activity

3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₅ClN₂O

- Molar Mass : 180.59 g/mol

- Structure : The compound features a chloropyridine moiety attached to a propanenitrile group, which contributes to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that 3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showcasing potential as an antibacterial agent.

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have demonstrated its efficacy against common fungal pathogens, suggesting its utility in treating fungal infections.

The mechanism by which 3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile exerts its biological effects involves multiple pathways:

- Interaction with Enzymes : The compound may inhibit specific enzymes that are crucial for microbial survival, thereby exerting its antimicrobial effects.

- Cell Membrane Disruption : It is hypothesized that the compound can disrupt microbial cell membranes, leading to increased permeability and eventual cell death.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antibacterial properties against Staphylococcus aureus and Escherichia coli.

- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

-

Fungal Inhibition Study :

- Objective : To evaluate antifungal activity against Candida albicans.

- Results : The compound inhibited fungal growth with an MIC of 16 µg/mL, suggesting strong antifungal potential.

Data Table

| Biological Activity | Test Organism | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 |

| Antibacterial | Escherichia coli | 64 |

| Antifungal | Candida albicans | 16 |

Q & A

Basic Research Question

- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., pyridine ring protons, ketone carbonyl) and carbon backbone .

- IR spectroscopy : Confirms nitrile (C≡N, ~2200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 207.03) .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally related compounds .

How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?

Advanced Research Question

Discrepancies often arise from oversimplified computational models. Strategies include:

- Parameter optimization : Adjust solvation models (e.g., COSMO-RS) and basis sets (e.g., B3LYP/6-311+G(d,p)) to better reflect experimental conditions .

- Experimental validation : Perform kinetic studies (e.g., UV-Vis monitoring) to compare theoretical reaction pathways with observed rates .

- Cross-disciplinary collaboration : Combine molecular dynamics simulations with empirical data to refine predictive models .

What strategies optimize the compound's solubility and stability in biological assays?

Advanced Research Question

- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance aqueous solubility .

- pH adjustment : Buffer solutions (pH 7.4) mimic physiological conditions and prevent hydrolysis of the nitrile group .

- Lyophilization : Freeze-drying improves long-term stability for in vivo studies .

What in vitro assays are suitable for initial biological activity screening?

Basic Research Question

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for ATPase activity) .

- Cell viability assays : MTT or resazurin assays evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor binding studies : Radioligand displacement assays quantify affinity for GPCRs or nuclear receptors .

How to design structure-activity relationship (SAR) studies for analogs of this compound?

Advanced Research Question

| Modification Site | Examples | Impact on Activity |

|---|---|---|

| Pyridine ring | Substituent (Cl, F, I) | Alters electron density and binding affinity |

| Ketone group | Replacement with amide | Reduces metabolic instability |

| Nitrile group | Conversion to carboxylic acid | Modifies solubility and target interaction |

What are the critical parameters for HPLC purity analysis of this compound?

Basic Research Question

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of acetonitrile/water (0.1% TFA) at 1 mL/min .

- Detection : UV absorbance at 254 nm (aromatic π→π* transitions) .

How to investigate the compound's interaction with biological targets using biophysical methods?

Advanced Research Question

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka, kd) for enzyme-inhibitor complexes .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Cryo-EM : Resolves structural changes in large protein complexes upon ligand binding .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing nitrile and chloropyridine groups activate the α-carbon for nucleophilic substitution. DFT calculations reveal:

- LUMO localization : At the ketone and nitrile groups, facilitating attack by nucleophiles like Grignard reagents .

- Steric effects : Ortho-chloro substituents hinder rotation, favoring regioselective reactions .

What experimental approaches validate the compound's mechanism of action in disease models?

Advanced Research Question

- Genetic knockdown : siRNA targeting hypothesized pathways (e.g., MAPK) in cell lines .

- Pharmacological inhibition : Co-treatment with known inhibitors (e.g., staurosporine for kinases) .

- In vivo efficacy : Dose-response studies in rodent models of inflammation or cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.